3-[(2S)-oxiran-2-yl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-oxiran-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of the Oxirane Moiety in 3 2s Oxiran 2 Yl Pyridine
Nucleophilic Ring-Opening Reactions
The epoxide ring in 3-[(2S)-oxiran-2-yl]pyridine is readily opened by a diverse range of nucleophiles. These reactions are fundamental to the utility of this compound as a building block in synthetic chemistry, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Regioselectivity in Ring-Opening (e.g., SN2-type)
The ring-opening of the epoxide in this compound by nucleophiles generally proceeds via an SN2-type mechanism. This mechanism involves a backside attack of the nucleophile on one of the carbon atoms of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the attack predominantly occurs at the less substituted carbon atom of the oxirane ring, which is the methylene (B1212753) (CH2) group. This preference is consistent with the general principles of SN2 reactions involving epoxides, where steric hindrance plays a key role. The presence of the pyridine (B92270) ring at the other carbon atom increases the steric bulk, further favoring attack at the CH2 position. This regioselectivity leads to the formation of a secondary alcohol.
Stereospecificity of Ring-Opening with Chiral Nucleophiles (e.g., Primary Amines)
When this compound reacts with nucleophiles, the reaction is highly stereospecific. The SN2 attack results in an inversion of configuration at the center of attack. For instance, the reaction with a primary amine, a chiral nucleophile, proceeds with a high degree of stereospecificity. The amine attacks the terminal carbon of the epoxide, leading to the formation of a single diastereomer of the corresponding amino alcohol. This stereochemical outcome is critical in asymmetric synthesis, where controlling the stereochemistry of the products is paramount. The predictable stereospecificity of this ring-opening reaction makes this compound a valuable chiral building block.
Tandem Reaction Sequences Involving Epoxide Ring-Opening and Subsequent Cyclizations
The nucleophilic ring-opening of the epoxide in this compound can be the initial step in a tandem reaction sequence. For example, reaction with an appropriate nucleophile can generate an intermediate that is poised to undergo a subsequent intramolecular cyclization. A notable example involves the reaction with 2-amino-5-chlorobenzophenone. The initial ring-opening of the epoxide by the amino group is followed by an intramolecular cyclization to form a 1,4-benzodiazepine (B1214927) derivative. This tandem process allows for the efficient construction of complex heterocyclic systems from relatively simple starting materials.
Reactivity with Diverse Nucleophiles (e.g., Ethanolamines, Fluoride (B91410) Anions)
The oxirane ring of this compound is susceptible to attack by a wide array of nucleophiles. Besides amines, other nucleophiles such as ethanolamines and fluoride anions have been successfully employed. The reaction with ethanolamines results in the formation of amino diols, which are useful intermediates in medicinal chemistry. The fluoride anion, typically delivered from a source like potassium fluoride, can also open the epoxide ring to introduce a fluorine atom into the molecule. This fluorination reaction is of significant interest due to the unique properties that fluorine can impart to bioactive molecules.
Catalytic Transformations of the Oxirane Ring
In addition to uncatalyzed nucleophilic additions, the reactivity of the oxirane ring in this compound can be enhanced and controlled through the use of catalysts. Lewis acids, in particular, have been shown to be effective in promoting the ring-opening of this epoxide.
Lewis Acid-Catalyzed Processes (e.g., Sc(OTf)3-Promoted Reactions)
Lewis acids can coordinate to the oxygen atom of the oxirane ring, making the epoxide more electrophilic and thus more susceptible to nucleophilic attack. Scandium(III) triflate (Sc(OTf)3) is an example of a Lewis acid that has been used to catalyze reactions of this compound. In the presence of Sc(OTf)3, the ring-opening of the epoxide by nucleophiles such as primary amines can be accelerated. The Lewis acid-catalyzed process can also influence the regioselectivity of the reaction, although in many cases, the inherent preference for attack at the less substituted carbon remains. The use of catalytic amounts of Lewis acids offers a milder and more efficient alternative to stoichiometric reagents for promoting these transformations.
Cooperative Dual-Catalyst Systems for Enantioselective Ring-Opening
The enantioselective ring-opening of epoxides is a powerful method for synthesizing optically active 1,2-difunctionalized compounds. Cooperative dual-catalyst systems have emerged as a highly effective strategy to achieve high selectivity and reactivity in these transformations. researchgate.net These systems typically involve two distinct catalysts that work in concert, with one activating the epoxide and the other activating the nucleophile, or both participating in the transition state to control stereochemistry. researchgate.netnih.gov
A notable example is the use of a chiral Lewis acid and a chiral amine as cooperative catalysts for the desymmetrization of meso-epoxides and the kinetic resolution of terminal epoxides. nih.govresearchgate.net In one such system, a chiral (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a chiral amine cocatalyst facilitates the delivery of a nucleophile, such as a fluoride anion generated from a latent source like benzoyl fluoride. nih.govresearchgate.netucla.edu The synergy between the two chiral catalysts is crucial; control experiments show that using only one of the catalysts results in significantly lower yield and enantioselectivity. ucla.edu This cooperative effect, where the enantioselectivity of the dual-catalyst system is greater than that of either individual catalyst, highlights a sophisticated approach to asymmetric catalysis. ucla.edu
Bimetallic systems, where two metal centers are held in proximity by a single ligand framework, represent another class of cooperative catalysts. nih.govmdpi.com These catalysts can facilitate the ring-opening of epoxides with high regioselectivity, which is controlled by the catalyst rather than the substrate. rsc.org For instance, heterobimetallic Al-salen cobaltate complexes have been used for the regioselective ring-opening of unbiased internal epoxides with nitrogen nucleophiles. rsc.org Similarly, chromium-cobalt bimetallic salen catalysts have shown higher enantioselectivity in the ring-opening of cyclohexene (B86901) oxide compared to their monomeric or homobimetallic counterparts. mdpi.com These systems often function through one metal center acting as a Lewis acid to coordinate the epoxide, while the second metal complex delivers the nucleophile. nih.gov
Table 1: Examples of Cooperative Dual-Catalyst Systems in Epoxide Ring-Opening
| Catalyst System | Epoxide Type | Nucleophile | Key Finding | Citations |
|---|---|---|---|---|
| (salen)Co(II) + (-)-Tetramisole | meso-Epoxides | Fluoride (from Benzoyl Fluoride) | Highly enantioselective desymmetrization (up to 95% ee). Cooperative effect on enantioselectivity observed. | ucla.edu, nih.gov, researchgate.net |
| Cationic Al-salen Lewis Acid | Unbiased trans-Epoxides | Aniline | Catalyst-controlled regioselectivity, providing access to internal β-amino alcohols. | rsc.org |
| (salen)Co(III) Bimetallic System | Terminal Epoxides | Water (Hydrolysis) | Cooperative bimetallic mechanism where one Co(III) acts as a Lewis acid and the other delivers the hydroxide (B78521) nucleophile. | nih.gov |
| Cr(III)-Co(III) Bimetallic Salen | meso-Epoxides | TMSN₃ | Higher enantioselectivity (up to 94% ee) compared to monomeric or homobimetallic catalysts. | mdpi.com |
Organocatalytic Desymmetrization of Related Meso-Epoxides (e.g., using Chiral Pyridine N-Oxides)
The desymmetrization of meso-epoxides using chiral organocatalysts is a prominent strategy for accessing enantiomerically enriched compounds. Chiral pyridine N-oxides have been identified as a particularly effective class of catalysts for this purpose. d-nb.infobeilstein-journals.org These catalysts function as Lewis bases, activating silicon-based reagents like silicon tetrachloride (SiCl₄), which then serves as both a Lewis acid to activate the epoxide and a source of the chloride nucleophile. beilstein-journals.orgmit.edu
The breakthrough in this area was the development of planar-chiral pyridine N-oxides based on a ferrocenyl backbone. d-nb.infomit.edu The steric bulk of the substituents on the cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) moiety is critical for achieving high enantioselectivity. d-nb.info By tuning these steric properties, researchers have developed catalysts that can desymmetrize a variety of meso-epoxides, particularly those with aromatic substituents, to yield the corresponding chlorohydrins in high yields and with excellent enantiomeric excess (ee), sometimes up to 98%. beilstein-journals.orgmit.edu
Other families of chiral pyridine N-oxides have also been successfully employed. These include axially-chiral bipyridine N,N'-dioxides and helical-chiral pyridine N-oxides. beilstein-journals.orgencyclopedia.pub For example, a chiral bipyridine mono-N-oxide known as PINDOX has been shown to be an effective organocatalyst for the enantioselective ring-opening of cyclic meso-epoxides with SiCl₄, affording chlorohydrins in up to 90% ee, especially for larger ring systems. acs.org Helical-chiral N-oxides have also demonstrated high activity, with enantioselectivities being generally higher for aromatic epoxides than for aliphatic ones. encyclopedia.pub The precise mechanism is not fully understood, but it is believed to involve the formation of a chiral acyloxypyridinium cation intermediate when using acylating agents. acs.org
Table 2: Desymmetrization of Meso-Epoxides with Chiral Pyridine N-Oxide Catalysts
| Catalyst Type | Substrate Example | Nucleophile Source | Product | Enantiomeric Excess (ee) | Citations |
|---|---|---|---|---|---|
| Planar-Chiral Ferrocenyl Pyridine N-Oxide | cis-Stilbene oxide | SiCl₄ | Chlorohydrin | Up to 98% | d-nb.info, mit.edu |
| Axially-Chiral Bipyridine N,N'-Dioxide | cis-Stilbene oxide | SiCl₄ | Chlorohydrin | 56% | beilstein-journals.org |
| Helical-Chiral Pyridine N-Oxide | cis-Stilbene oxide | SiCl₄ | Chlorohydrin | 94% | encyclopedia.pub |
| Chiral Bipyridine Mono-N-oxide (PINDOX) | Cyclooctene oxide | SiCl₄ | Chlorohydrin | 90% | acs.org |
Rearrangement and Ring Expansion Reactions
The strained nature of the epoxide ring makes it susceptible to rearrangement reactions, often catalyzed by Lewis or Brønsted acids. rsc.orgcore.ac.uk The most common type of rearrangement is the semipinacol rearrangement, where acid-catalyzed ring-opening generates a transient or fully formed carbocation at the more substituted carbon, which is then followed by a 1,2-migration of an adjacent substituent (hydride, alkyl, or aryl group) to yield a more stable carbonyl compound (an aldehyde or ketone). rsc.orgreddit.com
For an epoxide like this compound, acid catalysis would lead to preferential protonation of the epoxide oxygen. Subsequent C-O bond cleavage would be favored at the benzylic-like carbon adjacent to the pyridine ring, which can better stabilize a positive charge. A subsequent 1,2-hydride shift would lead to the formation of a pyridyl-substituted ketone. The stereochemistry of these rearrangements can be highly specific, often proceeding with the migrating group anti-periplanar to the breaking C-O bond of the oxirane. rsc.org
Ring expansion reactions are another important transformation of epoxides, particularly those fused to a cyclic system. For instance, the acid-catalyzed rearrangement of an epoxide fused to a cyclopentane (B165970) ring can lead to a cyclohexanone. rsc.org While this compound itself does not have a fused ring to expand, related reactions can occur. For example, photochemical irradiation of pyridine N-oxides can produce an oxaziridine (B8769555) intermediate, which can rearrange to a highly strained epoxide that undergoes a 6π electrocyclic ring expansion to a 1,3-oxazepine. acs.org Additionally, tandem reactions involving an initial epoxide ring-opening followed by cyclization or rearrangement are powerful tools in synthesis. The aza-Cope rearrangement, for example, can be initiated from precursors synthesized via epoxide ring-opening, leading to complex nitrogen-containing cyclic molecules. wikipedia.org
Table 3: Examples of Epoxide Rearrangement Reactions
| Epoxide Type | Reaction Conditions | Rearrangement Type | Product Type | Citations |
|---|---|---|---|---|
| General Epoxides | Acid (Lewis or Brønsted) | Semipinacol rearrangement | Ketone or Aldehyde | rsc.org, reddit.com |
| 2,3-Epoxy Alcohols | Acid or Base | Stereospecific 1,2-migration | β-Hydroxy Ketone | rsc.org |
| Pyridine N-Oxide derived | Photochemical (UV light) | Electrocyclic Ring Expansion | 1,3-Oxazepine | acs.org |
| Fused Bicyclic Epoxide | Acid (e.g., BF₃·OEt₂) | Ring Expansion | Expanded Ring Ketone | rsc.org |
Oxidation of the Epoxide Ring (e.g., to Diols)
While the term "oxidation" can encompass various transformations, the most common and synthetically relevant "oxidation" of an epoxide ring is its hydrolysis to a 1,2-diol (a vicinal glycol). pressbooks.pub This reaction involves the formal addition of a water molecule across the C-O bonds of the epoxide and can be catalyzed by either acid or base. aakash.ac.in
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like hydroxide ion (HO⁻) directly attacks one of the epoxide carbons in a standard Sₙ2 reaction. pressbooks.pubaakash.ac.in Due to steric hindrance, the attack occurs at the less substituted carbon atom. For this compound, this would be the terminal CH₂ group. The resulting alkoxide is then protonated by water in a second step to give the diol product. aakash.ac.in Similar to the acid-catalyzed pathway, this mechanism also results in a trans-diol due to the stereospecificity of the Sₙ2 attack. aakash.ac.in In nature, this transformation is often carried out by enzymes known as epoxide hydrolases. researchgate.net
More profound oxidation leading to C-C bond cleavage can also occur under stronger oxidizing conditions, for example, using reagents like permanganate, but this is a less common transformation compared to hydrolysis. researchgate.net
Table 4: Hydrolysis (Oxidation) of Epoxides to Diols
| Reaction | Catalyst | Mechanism | Regioselectivity (for unsymmetrical epoxides) | Stereochemistry | Citations |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Sₙ2-like (with Sₙ1 character) | Attack at the more substituted carbon | Trans-diol | pressbooks.pub, aakash.ac.in |
| Base-Catalyzed Hydrolysis | HO⁻ | Sₙ2 | Attack at the less substituted carbon | Trans-diol | pressbooks.pub, aakash.ac.in |
| Enzymatic Hydrolysis | Epoxide Hydrolase | Enzymatic | Enzyme-dependent | Enzyme-dependent | researchgate.net |
Strategic Applications of 3 2s Oxiran 2 Yl Pyridine in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecules
The inherent reactivity of the strained epoxide ring in 3-[(2S)-oxiran-2-yl]pyridine, coupled with the directing and activating properties of the pyridine (B92270) ring, makes it an ideal starting material for the synthesis of complex molecular scaffolds. cymitquimica.comsigmaaldrich.com Its ability to undergo regioselective ring-opening reactions with various nucleophiles is a cornerstone of its utility.
Synthesis of Medium-Ring Oxazocines (e.g., Pyridox-mol.combldpharm.comoxazocines)
Recent research has highlighted the utility of this compound derivatives in the synthesis of medium-ring oxazocines, a class of heterocyclic compounds with significant biological potential. researchgate.netresearchgate.net A notable approach involves the tandem reactions of chloro-substituted 3-(oxiran-2-yl)pyridines. researchgate.netresearchgate.net This strategy provides a regioselective and convergent pathway to pyrido tandfonline.comoxazocines. researchgate.netresearchgate.net For instance, the reaction of 4-chloro-3-(oxiran-2-yl)pyridine with ethanolamines can furnish pyrido oxazocines in high yields. This method is particularly attractive due to its atom economy and the ability to construct the fused medium-ring system in a single, efficient step. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Conditions |
| 4-chloro-3-(oxiran-2-yl)pyridine | Ethanolamines | Pyrido tandfonline.comoxazocines | 85% | Additive-free |
Construction of Substituted Oxazolidinone Derivatives
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics. This compound serves as a key chiral precursor for the stereospecific synthesis of these important heterocyclic compounds. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.infrontiersin.orgnih.gov The synthesis typically involves the reaction of an amine with a derivative of this compound, such as 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, to form a hydroxy amine intermediate. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.in This intermediate then undergoes a carbonyl insertion reaction, often using reagents like 1,1'-carbonylbis(1H-imidazole), to construct the oxazolidinone ring. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.in This multi-step sequence allows for the introduction of various substituents, leading to a diverse library of oxazolidinone derivatives. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.in A series of novel (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives have been synthesized using this approach, demonstrating the operational simplicity and high yields achievable. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.in
| Step | Reaction | Reagents | Outcome |
| 1 | Ring-opening | Amine + 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione | Hydroxy amine intermediate |
| 2 | Carbonyl insertion | 1,1'-carbonylbis(1H-imidazole) | Oxazolidinone ring formation |
| 3 | Deprotection | Hydrazine hydrate | Final oxazolidinone derivative |
Diversification into Advanced Heterocyclic Scaffolds
The utility of this compound extends beyond the synthesis of oxazocines and oxazolidinones. Its role as a versatile building block facilitates the creation of a wide range of advanced heterocyclic scaffolds. rsc.orgresearchgate.netresearchgate.netpreprints.org The pyridine ring can be further functionalized or incorporated into larger fused systems, while the oxirane provides a handle for introducing diverse side chains and functional groups. x-mol.comtandfonline.comtandfonline.comkthmcollege.ac.infrontiersin.org For example, 3-(bromoacetyl)coumarins, which are themselves important building blocks, can be condensed with various heterocyclic amines to generate complex polyfunctionalized systems. rsc.org Similarly, pyran-2-one derivatives serve as platforms for constructing a multitude of heterocyclic compounds through rearrangement reactions. researchgate.net The ability to construct such diverse structures from a single chiral precursor underscores the strategic importance of this compound in modern organic synthesis and drug discovery. nih.govsemanticscholar.org
Development of Chiral Ligands and Catalysts
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. dicp.ac.cnnih.govd-nb.inforsc.org this compound and its derivatives are valuable precursors in this area, enabling the synthesis of enantiomerically pure molecules that can effectively control the stereochemical outcome of chemical reactions.
Precursors to Enantiomerically Pure β-Amino Alcohols
Enantiomerically pure β-amino alcohols are a crucial class of compounds that serve as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. sciengine.comresearchgate.netmdpi.comgoogle.comscirp.orgnih.govtcichemicals.com this compound provides a direct and efficient route to chiral β-amino alcohols containing a pyridine moiety. researchgate.net The synthesis involves the regioselective ring-opening of the epoxide with a chiral amine. researchgate.net This reaction, often catalyzed by a Lewis acid such as scandium(III) triflate, proceeds with high regioselectivity to yield diastereomeric β-amino alcohols, which can then be separated. researchgate.net This method allows for the generation of a library of enantiomerically pure β-amino alcohols with defined stereochemistry, which are valuable for further applications in asymmetric synthesis. mdpi.comresearchgate.net
| Epoxide | Amine | Catalyst | Product |
| 2-(oxiranyl)pyridine | (S)-1-phenylethylamine | Sc(OTf)₃, DIEA | Diastereomeric β-amino alcohols |
Evaluation in Asymmetric Catalytic Reactions (e.g., Aldol (B89426) Reactions)
The enantiomerically pure β-amino alcohols derived from this compound have been evaluated as chiral ligands in asymmetric catalytic reactions, most notably the aldol reaction. researchgate.netmdpi.comnih.gov The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is of great importance in organic synthesis. The chiral β-amino alcohol ligands, in conjunction with a metal salt like zinc acetate, can form chiral catalysts that promote the enantioselective addition of a ketone to an aldehyde. researchgate.net While preliminary studies with ligands derived from 2-oxiranyl-pyridines have shown moderate enantioselectivity, they demonstrate the potential of this class of ligands in asymmetric catalysis. researchgate.net Further optimization of the ligand structure and reaction conditions could lead to the development of highly effective catalysts for a range of asymmetric transformations.
| Ligand | Metal Salt | Reaction | Enantiomeric Excess (ee) |
| (1R,2R,1′S)-23 | Zn(OAc)₂ | Aldol Reaction | 55% |
Role in the Synthesis of Specific Compound Classes
The inherent reactivity of the epoxide ring, coupled with the directing and activating properties of the pyridine moiety, makes this compound a key precursor for various targeted molecules.
The principles of modern organic synthesis rely on the assembly of complex target molecules from simpler, functionalized precursors through a sequence of reliable reactions. msu.edu In this context, functionalized epoxides like this compound serve as critical intermediates. The epoxide ring is a versatile two-carbon electrophilic unit that can be opened by a wide range of nucleophiles, leading to the stereocontrolled introduction of new functional groups.
A pertinent example is the synthesis of novel oxazolidinone derivatives containing a thieno-pyridine ring system. researchgate.net In a multi-step sequence, an amine intermediate is reacted with 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, a structurally related chiral epoxide, under reflux conditions. researchgate.net This reaction, a nucleophilic ring-opening of the epoxide by the amine, is a key step in constructing the core of the oxazolidinone scaffold, which is known for its antibacterial properties. researchgate.netnih.gov Similarly, the synthesis of the complex cardiovascular drug Nebivolol involves intermediates like 6-fluoro-2-(oxiran-2-yl)chroman. google.com The synthesis of these crucial epoxide intermediates from chroman carboxylic acid esters highlights the importance of the oxirane moiety as a linchpin in the assembly of intricate drug molecules. google.com These examples underscore the strategic value of the oxiran-2-yl functional group, attached to an aromatic or heteroaromatic system, in providing a reliable handle for building molecular complexity in multi-step syntheses. msu.eduresearchgate.net
The introduction of fluorine into organic molecules can dramatically alter their biological properties, making the development of asymmetric fluorination methods a highly active area of research. acs.org While direct use of this compound in a specific fluorination protocol is not prominently documented, the pyridine scaffold itself is central to many modern catalytic systems for asymmetric fluorination. beilstein-journals.orgnih.gov
Pyridine-containing ligands and reagents play a pivotal role in transition-metal-catalyzed fluorination. For instance, a strongly binding bidentate ligand, 2-(pyridine-2-yl)isopropylamine (PIP), has been used as an auxiliary to direct the palladium(II)/palladium(IV)-catalyzed fluorination of C(sp³)–H bonds in amino acid derivatives with high diastereoselectivity. beilstein-journals.org In other systems, chiral pyridine-based ligands such as Pybox (pyridine-bis(oxazoline)) are employed in combination with metal catalysts like Europium(III) triflate to achieve highly enantioselective fluorination of β-keto esters. mdpi.com
Furthermore, pyridine is a component of widely used fluorinating reagents. Hydrogen fluoride-pyridine (HF-pyridine) serves as a convenient and effective nucleophilic fluoride (B91410) source in various transformations, including the enantioselective fluorination-aziridination of allylamines promoted by chiral aryl iodide catalysts. frontiersin.org The development of N-fluoropyridinium salts, synthesized by the direct fluorination of pyridine and its derivatives, provided a new class of stable and effective electrophilic fluorinating agents. beilstein-journals.org Given the established importance of the pyridine framework in these methodologies, a chiral, functionalized molecule like this compound represents a potential platform for the design of new chiral ligands or catalysts for asymmetric fluorination.
The synthesis of pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govrsc.org Recent advancements in green chemistry have focused on developing reusable catalysts to streamline these syntheses. rsc.orgajchem-a.com Magnetically recoverable nanocatalysts have emerged as a highly effective technology, combining high catalytic activity with simple separation from the reaction mixture using an external magnet. nih.govrsc.org
These catalysts typically consist of a magnetic core, most commonly iron(III) oxide (Fe₃O₄) or magnesium ferrite (B1171679) (MgFe₂O₄), coated with a stabilizing layer like silica (B1680970) (SiO₂). nih.govbiolmolchem.com This core-shell structure is then functionalized with acidic, basic, or other catalytic groups to promote specific reactions. rsc.org This technology has been successfully applied to the multi-component synthesis of a wide array of polysubstituted pyridine derivatives. nih.govbiolmolchem.com For example, the Hantzsch reaction or similar multi-component strategies involving aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl acetoacetate), and an ammonia (B1221849) source can be efficiently catalyzed by these magnetic nanoparticles to produce dihydropyridines and fully aromatized pyridines. biolmolchem.comscirp.org
The key advantages of this methodology include high product yields, shorter reaction times, often solvent-free or environmentally benign conditions, and excellent reusability of the catalyst for multiple cycles without significant loss of activity. biolmolchem.comscirp.org
Table 1: Examples of Magnetically Recoverable Nanocatalysts in Pyridine Synthesis
| Catalyst | Synthetic Target | Key Features | Reference(s) |
|---|---|---|---|
| Fe₃O₄@SiO₂-n-Pr-acac-2ATP-Cu(II) | Pyrano[2,3-b]pyridine derivatives | Copper complex supported on functionalized magnetic nanoparticles. | nih.gov |
| SrFe₁₂O₁₉ | 2-Amino-3-cyanopyridines | Strontium ferrite magnetic catalyst used under solvent-free conditions. | nih.gov |
| MgFe₂O₄ | Polysubstituted pyridines | Sol-gel synthesized catalyst, reusable for at least six cycles. | biolmolchem.com |
| Fe₃O₄@g–C₃N₄–SO₃H | Polysubstituted pyridines | Sulfonic acid-functionalized catalyst for reactions in water under ultrasonic irradiation. | rsc.org |
| NiFe₂O₄@Tris | Tetrahydrodipyrazolopyridine derivatives | Nickel ferrite core with Tris buffer functionalization, used in water at room temperature. | ajchem-a.com |
Contribution to Methodological Advancements in Asymmetric Fluorination
Investigation of Side Reactions and Unexpected Product Formations in Pyridine Derivatives
While synthetic chemists strive for clean and high-yielding reactions, the formation of side products and unexpected molecules is a common occurrence that can provide valuable mechanistic insights. mdpi.comsit.edu.cn Reactions involving pyridine derivatives, particularly those with reactive functional groups like oxiranes, are susceptible to alternative reaction pathways.
One documented side reaction involves the unexpected conversion of a pyridine derivative to its corresponding N-benzylated pyridinium (B92312) salt at room temperature. mdpi.commdpi-res.com This transformation was attributed to the presence of unreacted benzyl (B1604629) bromide in the crude reaction mixture, highlighting the nucleophilicity of the pyridine nitrogen. mdpi.commdpi-res.com
Rearrangements are another class of unexpected transformations. For instance, the reaction of 2-nitro-3-oxiranylmethoxypyridine with nucleophiles can lead to a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, to yield 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. researchgate.net The distribution between the direct ring-opening product and the rearranged product is highly dependent on the reaction conditions. researchgate.net
Even classic name reactions for pyridine synthesis can yield unexpected outcomes. A systematic reinvestigation of the Hantzsch pyridine synthesis, which traditionally combines an aldehyde, a β-ketoester, and ammonia, revealed the formation of 1,2-dihydropyridine intermediates instead of the expected 1,4-dihydropyridines under certain catalyst-free conditions. rsc.org These intermediates can then be oxidized to the final pyridine product. rsc.org In other cases, multicomponent reactions designed to produce one heterocyclic system can unexpectedly yield another, such as the formation of naphthoic acid-substituted pyrazolo[3,4-b]pyridines instead of the anticipated spiro-fused derivatives. beilstein-journals.org These investigations into side reactions are crucial for optimizing synthetic routes and can lead to the discovery of novel chemical transformations. mdpi.comrsc.org
Table 2: Examples of Unexpected Product Formations in Pyridine-Related Syntheses
| Starting Material(s) | Conditions/Reagents | Expected Product | Unexpected Product/Side Product | Reference(s) |
|---|---|---|---|---|
| Pyridine derivative, Benzyl bromide | Room temperature (unreacted starting material) | Alkylated product | N-benzylated pyridinium salt | mdpi.com, mdpi-res.com |
| 2-Nitro-3-oxiranylmethoxypyridine, Nucleophiles | Basic conditions | Direct nucleophilic ring-opening product | 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine (via Smiles rearrangement) | researchgate.net |
| Aromatic aldehyde, Ethyl acetoacetate, Ammonium acetate | Solvent- and catalyst-free, room temp. | 1,4-Dihydropyridine (Hantzsch product) | 1,2-Dihydropyridine intermediate | rsc.org |
| 5-Aminopyrazole, Acenaphthenequinone, β-Ketonitrile | Glacial acetic acid | Spiropyrazolo[3,4-b]pyridine | Naphthoic acid substituted pyrazolo[3,4-b]pyridine | beilstein-journals.org |
Computational and Theoretical Studies in Support of 3 2s Oxiran 2 Yl Pyridine Research
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of chemical reactions. scienceopen.comnrel.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the step-by-step mechanism of a reaction.
Table 1: Representative Calculated Energy Barriers for Epoxide Ring-Opening Pathways (Note: This table is illustrative, based on general findings for similar epoxides, as specific data for 3-[(2S)-oxiran-2-yl]pyridine is not available in the cited literature.)
| Reaction Pathway | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Concerted S_N2 Attack | Amine | DFT (B3LYP/6-31G*) | 15 - 25 | General knowledge from researchgate.net |
| Stepwise (Intermediate) | Lewis Acid Catalyzed | DFT (M06-2X) | 10 - 20 (for rate-determining step) | General knowledge from maxapress.com |
These calculations can also incorporate the effects of solvents using models like the Polarizable Continuum Model (PCM), providing a more accurate picture of the reaction in a specific medium. researchgate.net
Prediction and Analysis of Regio- and Stereoselectivity
One of the most significant applications of computational chemistry is in predicting the selectivity of chemical reactions. For an unsymmetrical epoxide like this compound, nucleophilic attack can occur at either of the two epoxide carbons (C2 or C3), leading to two different regioisomers. Furthermore, the stereochemistry of the reaction is critical.
Theoretical models can predict the favored outcome by comparing the activation energies of the transition states leading to the different possible products. rsc.orgnih.gov The regioselectivity of the epoxide ring-opening is often governed by a combination of steric and electronic factors. DFT calculations can quantify these effects by analyzing the energies of the competing transition states for nucleophilic attack at the two distinct carbon atoms of the oxirane ring. acs.org For example, calculations on the hydroboration of styrene (B11656) oxide showed that the cation's position in the transition state influences the energy gap between Markovnikov and anti-Markovnikov pathways. acs.org
Stereoselectivity, particularly in asymmetric catalysis, can be rationalized by building computational models of the transition states. The models reveal the non-covalent interactions (such as hydrogen bonds or steric repulsion) between the substrate, nucleophile, and catalyst that dictate which diastereomeric transition state is lower in energy. nih.gov Molecular Electron Density Theory (MEDT) has also been successfully applied to understand the regio- and stereoselectivity in cycloaddition reactions involving related heterocyclic systems. nih.gov
Modeling of Substrate-Catalyst Interactions in Asymmetric Transformations
Asymmetric catalysis is essential for producing enantiomerically pure compounds, and this compound is a valuable chiral building block. Computational modeling is key to understanding how a chiral catalyst transfers its stereochemical information to the substrate. nih.govacs.org
In the context of asymmetric ring-opening reactions, models can be constructed for the complex formed between the catalyst and the epoxide. For example, in reactions catalyzed by chiral phosphoric acids (CPAs) or metal-salen complexes, DFT calculations can elucidate the precise nature of the interactions that activate the epoxide and control the facial selectivity of the nucleophilic attack. nih.govacs.org These models often reveal that a network of non-covalent interactions, such as hydrogen bonding and π-stacking, are responsible for locking the substrate into a specific conformation within the catalyst's chiral pocket. rsc.org
Table 2: Key Non-Covalent Interactions in Catalyst-Substrate Complexes from Computational Models (Note: This table is illustrative and based on general principles of asymmetric catalysis, as specific data for this compound is not available in the cited literature.)
| Catalyst Type | Substrate Moiety | Key Interaction Type | Predicted Effect | Reference |
| Chiral Phosphoric Acid (CPA) | Epoxide Oxygen | Hydrogen Bond | Activation of epoxide, orientation for nucleophilic attack | nih.gov |
| Chiral (salen)Cr(III) Complex | Epoxide & Nucleophile | Cooperative Lewis Acid Activation | Simultaneous activation of both reactants | acs.org |
| N-Triflylphosphoramide (NTPA) | Imine/Carbonyl | Hydrogen Bond/Ion Pair | Stabilization of developing charge in transition state |
By calculating the energies of competing diastereomeric transition states, researchers can rationalize experimentally observed enantioselectivities and even predict the optimal catalyst for a given transformation before embarking on extensive experimental screening. rsc.org This predictive power accelerates the development of new, highly efficient asymmetric synthetic methods.
Future Research Directions and Emerging Paradigms in Chiral Oxiranyl Pyridine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing chiral compounds is a cornerstone of modern organic chemistry. ijsetpub.com For 3-[(2S)-oxiran-2-yl]pyridine, research is increasingly focused on moving away from traditional synthetic routes that often involve hazardous reagents and generate significant waste. ijsetpub.com
Key areas of exploration include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. ijsetpub.com Biocatalytic approaches, such as enzyme-mediated epoxidation, present a promising green alternative for the synthesis of chiral oxiranes.
Renewable Feedstocks: Investigating the use of biomass-derived starting materials can significantly reduce the carbon footprint associated with the synthesis of pyridine (B92270) derivatives. ijsetpub.com This aligns with the broader goal of creating more sustainable chemical processes.
Solvent Selection: The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a critical aspect of sustainable synthesis. ijsetpub.com Research into the synthesis of oxiranyl-pyridines in these benign solvent systems is an active area of investigation.
Minimizing Protecting Groups: Synthetic strategies that avoid the use of protecting groups are being explored to increase efficiency and reduce waste, a principle that is highly relevant to the multi-step synthesis of complex chiral molecules like this compound. ijsetpub.com
Expanding the Scope of Reactivity and Functionalization
The oxirane ring in this compound is a versatile functional group, susceptible to a variety of ring-opening reactions. Expanding the scope of these reactions and exploring new functionalization strategies is crucial for creating a diverse range of derivatives with potential applications in catalysis and medicinal chemistry.
Recent studies have demonstrated the regioselective ring-opening of 2-oxiranyl-pyridines with chiral amines, leading to the formation of chiral β-amino alcohols. researchgate.net These products have shown potential as chiral ligands in asymmetric catalysis. researchgate.net Future work will likely focus on:
Diverse Nucleophiles: Investigating a broader range of nucleophiles, including carbon, oxygen, sulfur, and selenium-based reagents, to access a wider array of functionalized pyridine derivatives. mdpi.com The regioselectivity of these reactions will be a key point of investigation. researchgate.netmdpi.com
Metal-Mediated Transformations: The coordination of the pyridine nitrogen to a metal center can significantly alter the reactivity of the oxirane ring. mdpi.com Exploring different metal catalysts could enable novel and selective functionalizations that are not achievable under metal-free conditions. mdpi.com
C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a highly atom-economical approach to introduce new substituents. researchgate.net Developing methods for the selective C-H functionalization of this compound would provide a powerful tool for late-stage modification and the creation of molecular diversity. researchgate.net
Development of New Catalytic Systems for Enantioselective Transformations
The creation of new chiral centers with high enantioselectivity is a central theme in modern organic synthesis. For this compound, this involves both the enantioselective synthesis of the oxirane ring itself and the use of the chiral pyridine as a ligand or catalyst in other asymmetric transformations.
Current research is focused on several key areas:
Organocatalysis: Chiral organic molecules can act as catalysts for a variety of enantioselective reactions. caltech.edu The development of new organocatalysts for the asymmetric epoxidation of the corresponding vinylpyridine is a viable strategy for accessing enantiomerically pure this compound. caltech.edu For instance, imidazolidinone catalysts have been successfully used for the enantioselective conversion of aliphatic aldehydes to chiral terminal epoxides. caltech.edu
Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric reactions. numberanalytics.com Research into new chiral ligands, including those derived from pyridine amino alcohols, is ongoing to improve the enantioselectivity of metal-catalyzed epoxidations and other transformations. mdpi.comnumberanalytics.com Copper catalysts in conjunction with chiral diphosphine ligands have shown promise in the enantioselective alkylation of alkenyl pyridines. researchgate.net
Heterobimetallic Catalysis: The use of heterobimetallic complexes, such as a La-Li₃-BINOL complex, has been shown to be effective in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, yielding 2,2-disubstituted terminal epoxides with high enantioselectivity. nih.gov This approach could be adapted for the synthesis of chiral oxiranyl-pyridines.
Magnetically Recoverable Catalysts: To improve the sustainability of catalytic processes, there is growing interest in developing catalysts that can be easily separated from the reaction mixture and reused. rsc.org Magnetically recoverable nanocatalysts, such as those based on iron oxide nanoparticles functionalized with catalytically active species, are being explored for the synthesis of pyridine derivatives. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. cam.ac.ukwiley-vch.de Integrating the synthesis of this compound into these modern platforms is a key area for future research.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. mdpi.com The enhanced heat transfer in flow systems is particularly beneficial for managing highly exothermic reactions, which are common in the synthesis of heterocyclic compounds. wiley-vch.denih.gov Flow chemistry has been successfully applied to various reactions relevant to pyridine synthesis, including nitration and cycloadditions. mdpi.combeilstein-journals.org A telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors to 1-aryl-1,3-diols, which involves an epoxidation step. acs.org
Automated Synthesis: Automated platforms can significantly accelerate the synthesis and screening of compound libraries. google.com By integrating flow chemistry with automated systems, it is possible to perform multi-step syntheses and purifications in a fully automated fashion. cam.ac.ukgoogle.com This approach is particularly valuable for exploring the reactivity of this compound and for the rapid generation of derivatives for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
